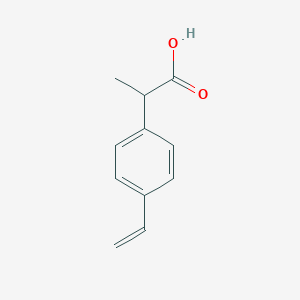
4-Vinylphenylpropionic acid
Numéro de catalogue B8559368
Poids moléculaire: 176.21 g/mol
Clé InChI: DXBXCXFOSGJETM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US06770780B1
Procedure details


20 g (0.1 mol)of ethyl 4-vinylphenylpropionate was fed to a 1-liter three-necked flask, 100 ml of THF was added and well dissolved, and further 0.3 g of 2,4,6-tris(3′,5′-di-t-butyl-4′-hydroxybenzyl)mesitylene was added. 100 ml of a 1.5 N aqueous solution of sodium hydroxide was added dropwise under stirring at room temperature and stirred at 50° C. for 1.5 hours. After THF was distilled off under reduced pressure and the reaction product was extracted with 100 ml of n-hexane twice, 15 ml of 37% concentrated hydrochloric acid was added dropwise under stirring to produce a white precipitate. The precipitate was separated by filtration, washed in cold water completely and vacuum dried at 50° C. for 12 hours to obtain 12 g of 4-vinylphenylpropionic acid (C11H12O2). The yield was 68%. According to elemental analysis (wt %), C: 74.76 (calculated value: 74.98) and H: 6.91 (calculated value: 6.86). FIG. 3 shows a nuclear magnetic resonance spectrum of this compound and FIG. 4 shows an infrared absorption spectrum of this compound.
Name
ethyl 4-vinylphenylpropionate
Quantity
20 g
Type
reactant
Reaction Step One

Quantity
0.3 g
Type
reactant
Reaction Step Two

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
68%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:15])[C:10]([O:12]CC)=[O:11])=[CH:5][CH:4]=1)=[CH2:2].C(C1C=C(C=C(C(C)(C)C)C=1O)CC1C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(C)=C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C=1C)(C)(C)C.[OH-].[Na+]>C1COCC1>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:15])[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1)=[CH2:2] |f:2.3|
|
Inputs


Step One
|
Name
|
ethyl 4-vinylphenylpropionate
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CC=C(C=C1)C(C(=O)OCC)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
well dissolved
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 50° C. for 1.5 hours
|
|
Duration
|
1.5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After THF was distilled off under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction product was extracted with 100 ml of n-hexane twice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
15 ml of 37% concentrated hydrochloric acid was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a white precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in cold water completely
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum dried at 50° C. for 12 hours
|
|
Duration
|
12 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)C1=CC=C(C=C1)C(C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
